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Compound Name: 2,2,5-Trimethylhexane

Cat. No.: B165478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for

the structural elucidation of organic molecules. This application note provides a detailed

analysis of the ¹H and ¹³C NMR spectra of 2,2,5-trimethylhexane, a saturated aliphatic

hydrocarbon. The data presented herein, including chemical shifts, multiplicities, and peak

assignments, serve as a valuable reference for the characterization of this and structurally

related compounds. Detailed experimental protocols for sample preparation and spectral

acquisition are also provided to ensure reproducibility.

Data Presentation
The ¹H and ¹³C NMR spectral data for 2,2,5-trimethylhexane are summarized in the tables

below. The assignments are based on experimental data obtained from the Spectral Database

for Organic Compounds (SDBS) and corroborated with predicted data to ensure accuracy.

Table 1: ¹H NMR Data for 2,2,5-Trimethylhexane
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Peak
Assignment

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H1, H1', H1'' (3 x

CH₃)
0.88 s 9H -

H6, H6' (2 x CH₃) 0.87 d 6H 6.6

H3 (CH₂) 1.23 m 2H

H4 (CH₂) 1.10 m 2H

H5 (CH) 1.54 m 1H

s = singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Data for 2,2,5-Trimethylhexane

Peak Assignment Chemical Shift (δ, ppm)

C1, C1', C1'' (3 x CH₃) 29.0

C2 (quaternary C) 30.7

C6, C6' (2 x CH₃) 22.5

C5 (CH) 25.3

C4 (CH₂) 42.2

C3 (CH₂) 51.3

Experimental Protocols
Sample Preparation

Sample Purity: Ensure the 2,2,5-trimethylhexane sample is of high purity (>98%) to avoid

interference from impurities in the NMR spectra.
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Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d

(CDCl₃) is a common choice for non-polar compounds like 2,2,5-trimethylhexane.

Concentration: Prepare a solution of approximately 5-10 mg of 2,2,5-trimethylhexane in

0.6-0.7 mL of CDCl₃ in a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg)

may be beneficial to improve the signal-to-noise ratio.

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as

an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm

NMR tube.

Filtration (Optional): If any particulate matter is present, filter the solution through a small

plug of glass wool in the pipette during transfer to the NMR tube.

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identification.

NMR Data Acquisition
Instrumentation: The spectra were acquired on a standard NMR spectrometer (e.g., Bruker,

JEOL) operating at a magnetic field strength of at least 300 MHz for ¹H NMR.

Shimming: Insert the sample into the spectrometer and perform automated or manual

shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.
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Spectral Width (sw): A spectral width of 10-12 ppm is generally adequate for aliphatic

compounds.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 128-1024) is required.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): A spectral width of 200-250 ppm is standard.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Pick and label the peaks in both spectra.

Mandatory Visualization
Caption: Molecular structure of 2,2,5-trimethylhexane with atom numbering for NMR peak

assignment.
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Experimental Workflow for NMR Analysis
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Caption: A generalized workflow for the NMR analysis of a small organic molecule.
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To cite this document: BenchChem. [Application Note: 1H and 13C NMR Analysis of 2,2,5-
Trimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165478#1h-nmr-and-13c-nmr-analysis-of-2-2-5-
trimethylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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